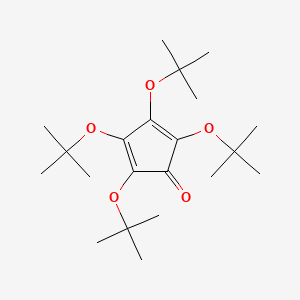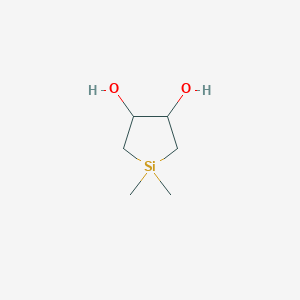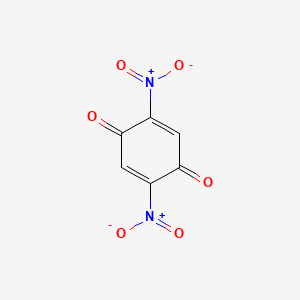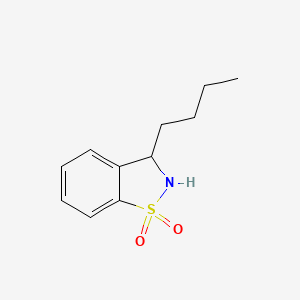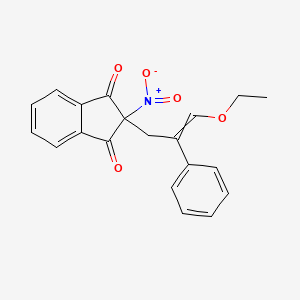
4-(Decylamino)butan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Decylamino)butan-1-ol;hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a decylamino group attached to a butan-1-ol backbone, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decylamino)butan-1-ol;hydrochloride typically involves the reaction of decylamine with butan-1-ol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Decylamino)butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alkanes.
Substitution: Halides or ethers.
Applications De Recherche Scientifique
4-(Decylamino)butan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Decylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, altering their permeability and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with diethylamino group instead of decylamino.
4-Amino-1-butanol: Lacks the decylamino group, making it less hydrophobic.
Butan-1-ol: Simple alcohol without any amino substitution.
Uniqueness
4-(Decylamino)butan-1-ol;hydrochloride is unique due to the presence of the decylamino group, which imparts distinct hydrophobic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic compounds.
Propriétés
Numéro CAS |
87260-33-1 |
|---|---|
Formule moléculaire |
C14H32ClNO |
Poids moléculaire |
265.86 g/mol |
Nom IUPAC |
4-(decylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16;/h15-16H,2-14H2,1H3;1H |
Clé InChI |
HQFHSUKVVKBNGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)

![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
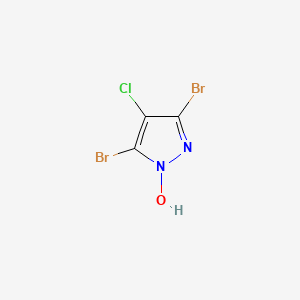
![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)
